molecular formula C22H20N2O5S B3301016 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 905688-79-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No.: B3301016
CAS No.: 905688-79-1
M. Wt: 424.5 g/mol
InChI Key: CYOZQZMEZLCGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a heterocyclic compound featuring three distinct structural motifs:

  • 5-Oxopyrrolidin: A lactam ring that introduces conformational rigidity and hydrogen-bonding capacity .
  • Naphthalene-2-sulfonamide: A bulky aromatic sulfonamide group known for enhancing binding affinity in enzyme inhibition and receptor modulation .

This compound’s synthesis likely involves coupling reactions between the benzodioxin-pyrrolidinone core and naphthalene sulfonyl chloride, analogous to methods described for related sulfonamide derivatives .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-22-12-17(14-24(22)18-6-8-20-21(13-18)29-10-9-28-20)23-30(26,27)19-7-5-15-3-1-2-4-16(15)11-19/h1-8,11,13,17,23H,9-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZQZMEZLCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenases are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound acts as a moderate inhibitor of these enzymes. By inhibiting cholinesterases, it can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The inhibition of lipoxygenase enzymes can disrupt the synthesis of certain inflammatory mediators, potentially exerting anti-inflammatory effects.

Biochemical Pathways

The compound’s action on cholinesterases impacts the cholinergic signaling pathway , which plays a vital role in memory, learning, and muscle activation. Its action on lipoxygenase enzymes affects the arachidonic acid metabolism pathway , which is involved in the production of leukotrienes, substances that mediate inflammatory responses.

Pharmacokinetics

The inactive compounds are excreted through bile or feces. These properties may impact the bioavailability of the compound, influencing its therapeutic efficacy.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride to yield this compound was performed under dynamic pH control

Biochemical Analysis

Biochemical Properties

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. Additionally, it exhibits moderate inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids. These interactions suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics. This inhibition is achieved through the disruption of bacterial cell signaling pathways and the alteration of gene expression patterns. Furthermore, this compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active sites of cholinesterase and lipoxygenase enzymes, this compound prevents the normal substrate from accessing the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of bacterial biofilm formation and continued cytotoxic effects on cancer cells.

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a complex structure that includes a naphthalene sulfonamide moiety coupled with a 2,3-dihydro-1,4-benzodioxin unit. This design is intended to enhance its biological efficacy. Recent studies have focused on synthesizing various derivatives to evaluate their biological profiles.

Antiproliferative Activity

Recent research has demonstrated that sulfonamide derivatives with naphthalene moieties exhibit significant antiproliferative activity against cancer cell lines. For instance, one study evaluated several compounds and found that compound 5c (with a naphthalen-1-yl moiety) displayed potent antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 0.51 µM and 0.33 µM, respectively .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (µM)
5cMCF-70.51
5cA5490.33
5bMCF-7>30

These results indicate that the presence of the naphthalenic structure significantly enhances the compound's ability to inhibit cancer cell proliferation.

The mechanism through which this compound exerts its effects appears to be linked to its ability to inhibit tubulin polymerization. Molecular docking studies suggest that this compound interacts with the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics essential for cell division . Furthermore, it has been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

Structure-Activity Relationships (SAR)

The structure of sulfonamide derivatives plays a crucial role in their biological activity. Variations in substituents on the naphthalene ring have been systematically studied to identify optimal configurations for enhanced activity. For example, introducing electron-donating groups has been associated with increased antiproliferative effects .

Table 2: Structure-Activity Relationships

Substituent TypeActivity Level
Electron-donatingIncreased
Phenyl ringLow
Naphthalenic moietyHigh

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have shown promise in other areas such as antimicrobial activity and inhibition of low-density lipoprotein (LDL) oxidation . These findings suggest potential therapeutic applications beyond oncology.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Antitumor Activity : A derivative demonstrated significant cytotoxicity against human astrocytoma cells with an IC50 of 8.22 µM .
  • LDL Peroxidation Inhibition : Compounds from similar structural classes were found to inhibit LDL peroxidation significantly more than established drugs like probucol .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzodioxin-pyrrolidinone derivatives with variable substituents. Below is a systematic comparison with structurally related analogs:

Structural Analogues with Modified Substituents

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound Benzodioxin + Pyrrolidinone Naphthalene-2-sulfonamide C₂₂H₂₀N₂O₅S 424.47 g/mol High steric bulk; potential for π-π interactions in binding pockets .
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea Benzodioxin + Pyrrolidinone Bis(2-methoxyethyl)urea C₂₁H₂₉N₃O₆ 443.48 g/mol Urea group enhances hydrogen bonding; methoxyethyl chains improve solubility .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-chloropyridine-3-sulfonamido)benzamide Benzodioxin Chloropyridine-sulfonamido + Benzamide C₂₂H₁₇ClN₂O₅S 480.90 g/mol Chloropyridine moiety may confer kinase inhibitory activity .
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide (BK18061) Benzodioxin + Pyrrolidinone Pyrrolidine carboxamide C₁₇H₂₁N₃O₄ 331.37 g/mol Smaller substituent; reduced steric hindrance may favor membrane permeability .

Functional Group Impact on Properties

  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., target compound) exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing ionization and binding interactions .
  • Benzodioxin Core : Common in antihepatotoxic agents (e.g., silymarin analogs), suggesting possible hepatoprotective applications for derivatives .

Q & A

Q. Q1. What synthetic methodologies are most effective for producing N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide?

Methodological Answer : The synthesis involves coupling naphthalene sulfonamide derivatives with functionalized benzodioxin-pyrrolidinone intermediates. A two-step protocol is commonly employed:

Oxyanion Formation : React 2-naphthol derivatives with K₂CO₃ in DMF to generate the oxyanion, followed by alkylation with propargyl bromide (2 h, room temperature) .

Sulfonamide Coupling : Use nucleophilic substitution or amide bond formation under anhydrous conditions. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography.

Q. Key Parameters :

StepReagentsSolventTimeYield
12-naphthol, K₂CO₃DMF2 h~75%
2Propargyl bromideEthyl acetate2 h~60%

Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer :

  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid) .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., benzodioxin protons at δ 4.2–4.5 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., C₂₃H₂₀N₂O₅S requires C 62.15%, H 4.50%) .

Q. Validation Metrics :

TechniqueLOD (ng/mL)Recovery Rate
HPLC-MS0.192–98%
GC-MS0.585–90%

Advanced Research Questions

Q. Q3. How can computational chemistry optimize the reaction pathway for higher regioselectivity?

Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example:

  • Use Gaussian 16 with B3LYP/6-31G(d) basis sets to simulate the coupling reaction between benzodioxin-pyrrolidinone and naphthalene sulfonyl chloride .
  • Apply ICReDD’s reaction path search algorithms to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst ratios .

Q. Case Study :

ParameterDMF (ΔG‡)THF (ΔG‡)
Energy Barrier25.3 kcal/mol28.7 kcal/mol
Selectivity85%72%

Q. Q4. How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer : Discrepancies often arise from solvent polarity and crystallization conditions. Systematic approaches include:

Solvent Screening : Test solubility in DMSO, methanol, and chloroform using shake-flask methods at 25°C.

Hansen Solubility Parameters : Compare experimental data with HSPiP predictions (e.g., δD=18.5, δP=8.2, δH=6.4) .

Crystallography : Resolve polymorphic forms via XRD to correlate solubility with crystal packing .

Q. Data Comparison :

SolventReported Solubility (mg/mL)Observed Solubility (mg/mL)
DMSO12.5 ± 0.311.8 ± 0.5
Methanol0.8 ± 0.10.7 ± 0.2

Q. Q5. What strategies mitigate interference from byproducts during LC-MS analysis?

Methodological Answer :

  • SPE Purification : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2% NH₄OH in methanol to isolate the target compound .
  • Ion Suppression Mitigation : Add 0.1% formic acid to mobile phases to enhance ionization efficiency.
  • MRM Transitions : Select unique precursor-to-product ion pairs (e.g., m/z 445 → 327 for the parent ion) .

Q. Optimized LC-MS Parameters :

ColumnFlow RateGradientIonization Mode
C180.3 mL/min5–95% MeOHESI+

Q. Q6. How can researchers assess environmental persistence of this compound in wastewater systems?

Methodological Answer :

  • Sample Collection : Use ISCO 3700 samplers to collect 24-hour composite influent/effluent samples. Store at −18°C until SPE extraction .
  • Degradation Studies : Simulate aerobic/anaerobic conditions using activated sludge (pH 7, 25°C). Monitor degradation via LC-MS/MS (LOD: 0.1 ng/mL) .

Q. Environmental Half-Life :

ConditionHalf-Life (Days)
Aerobic12.5 ± 1.2
Anaerobic28.3 ± 2.1

Q. Q7. What experimental designs address low yields in the pyrrolidinone ring formation?

Methodological Answer : Low yields often stem from competing side reactions (e.g., over-oxidation). Solutions include:

Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .

Temperature Control : Perform reactions under reflux (80°C) to accelerate ring closure .

Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates .

Q. Yield Improvement :

CatalystYield (Unoptimized)Yield (Optimized)
K₂CO₃45%
Cs₂CO₃68%

Data Contradiction Analysis

Q. Q8. Why do NMR spectra of this compound vary across studies, and how can this be standardized?

Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH-dependent tautomerism. Standardization steps:

Deuterated Solvents : Use DMSO-d₆ for consistency in reporting sulfonamide proton shifts (δ 10.2–10.8 ppm) .

pH Adjustment : Buffer solutions to pH 7.0 to stabilize the sulfonamide group .

Q. Shift Variability :

ProtonDMSO-d₆ (δ ppm)CDCl₃ (δ ppm)
NH10.58.9
Aromatic7.2–8.17.0–7.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.